molecular formula C11H9NO2S B1602953 Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate CAS No. 893735-01-8

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Cat. No. B1602953
M. Wt: 219.26 g/mol
InChI Key: RDFRFBDTMUDSRT-UHFFFAOYSA-N
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Description

“Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in various chemical reactions due to their versatile synthetic applicability and biological activity . They have been used to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Insecticidal Activities

Pyridine derivatives, including Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, have been synthesized and evaluated for their insecticidal activities. One study showed the insecticidal activity of a pyridine derivative was about fourfold that of acetamiprid insecticide, indicating potential applications in agriculture for pest control (Bakhite et al., 2014).

Antimicrobial Activity

Research on derivatives of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate has demonstrated significant antimicrobial activity. For instance, some derivatives have shown interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as starting points for developing new antimicrobial agents (Nural et al., 2018).

Anti-Inflammatory Applications

Compounds synthesized from Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate have been targeted for their potential anti-inflammatory properties. A study focusing on the synthesis of related molecules indicated their promise as anti-inflammatory agents, which could be beneficial in the development of new therapeutic drugs (Moloney, 2001).

Corrosion Inhibition

The structural attributes of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate derivatives have been exploited in corrosion inhibition studies. These compounds have shown efficacy as corrosion inhibitors for metals, suggesting applications in protecting industrial equipment and infrastructure from corrosion damage. A study demonstrated the potential of thiazole-based pyridine derivatives as effective corrosion inhibitors for mild steel, highlighting their significance in materials science and engineering (Chaitra et al., 2016).

Electrochromic and Conductive Polymers

Research has also explored the use of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate in the synthesis of novel polymers with desirable electrochromic and conductive properties. These polymers have potential applications in developing new materials for electronic and optoelectronic devices. An investigation into thiophene-based conjugated polymers revealed their promising nonlinear optical and optical power limiting properties, which could be leveraged in the creation of advanced photonic devices (Poornesh et al., 2010).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 5-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFRFBDTMUDSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629582
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

CAS RN

893735-01-8
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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